molecular formula C6H10N2OS B6601311 5-tert-butyl-1,3,4-thiadiazol-2-ol CAS No. 84352-69-2

5-tert-butyl-1,3,4-thiadiazol-2-ol

Cat. No. B6601311
CAS RN: 84352-69-2
M. Wt: 158.22 g/mol
InChI Key: MGSWETHYNRYJML-UHFFFAOYSA-N
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Description

5-tert-butyl-1,3,4-thiadiazol-2-ol, also known as 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), is a thiadiazole derivative . It has been found to inhibit the corrosion of brass in sea water samples .


Synthesis Analysis

The synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole can be achieved from Pivaloyl chloride and thiosemicarbazide .


Molecular Structure Analysis

The molecular formula of 5-tert-butyl-1,3,4-thiadiazol-2-ol is C6H11N3S . Its molecular weight is 157.24 . The IUPAC Standard InChIKey is ICXDPEFCLDSXLI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-tert-butyl-1,3,4-thiadiazol-2-ol is a yellow crystalline solid . It has a melting point of 183-187 °C (lit.) . Its solubility is in methanol . The compound has a predicted boiling point of 272.3±23.0 °C and a predicted density of 1.170±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The compound is classified as an irritant . The hazard statements include H302+H332, indicating that it is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the specific future directions for this compound are not mentioned in the sources, its ability to inhibit the corrosion of brass in sea water samples suggests potential applications in materials science and engineering .

properties

IUPAC Name

5-tert-butyl-3H-1,3,4-thiadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSWETHYNRYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one

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